N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
Description
Electronic Effects of Substituents
The nitro group reduces C=O vibrational frequency by 18 cm⁻¹ due to resonance electron withdrawal.
Steric and Conformational Comparisons
- N-(3,4-Difluorophenyl) analogs : Increased steric bulk at positions 3/4 restricts pyrrolidine rotation (barrier: 8.1 kcal/mol).
- Chloroacetamide derivatives : Larger van der Waals radii of chlorine vs. fluorine induce greater puckering in the pyrrolidine ring (Δring puckering: 12°).
- Diphenyl-pyrrolidine systems : Planar acetamide groups favor π-stacking absent in nitro-substituted derivatives.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O3/c13-10-4-3-9(7-11(10)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPSZXXEMMZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic approach involves the acylation of 4-fluoro-3-nitroaniline with a suitable acylating agent in the presence of pyrrolidine, which acts as the nucleophilic amine component. The key steps are:
-
- 4-Fluoro-3-nitroaniline
- Pyrrolidine
- Acetylating agent (commonly acetic anhydride or acetyl chloride)
-
- The reaction is typically carried out in an inert solvent such as dichloromethane or another aprotic solvent.
- Temperature control is crucial, often maintained at room temperature or slightly below to minimize side reactions.
- A base (e.g., triethylamine) may be used to neutralize the acid generated during acylation.
Mechanism:
The nucleophilic amine group of pyrrolidine attacks the acylating agent to form the 2-(pyrrolidin-1-yl)acetamide intermediate, which then couples with the 4-fluoro-3-nitroaniline to form the final acetamide bond.
Detailed Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Fluoro-3-nitroaniline + Acetic anhydride or Acetyl chloride + Pyrrolidine | Formation of the acetamide bond via nucleophilic acyl substitution |
| 2 | Stirring at room temperature or mild heating | Reaction completion monitored by TLC or HPLC |
| 3 | Work-up: aqueous quench, extraction, drying | Removal of by-products and isolation of crude product |
| 4 | Purification by recrystallization or column chromatography | Obtaining pure N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide |
Alternative Synthetic Approaches
Direct coupling: Some protocols may involve direct coupling of 4-fluoro-3-nitroaniline with 2-(pyrrolidin-1-yl)acetyl chloride, which can be prepared separately by reacting chloroacetyl chloride with pyrrolidine. This method allows better control over the acylation step.
Use of coupling agents: Carbodiimide-based coupling agents (e.g., EDC, DCC) can be employed to facilitate amide bond formation under milder conditions, especially when sensitive functional groups are present.
Research Findings and Data
Yield and Purity
- Typical yields for the synthesis of this compound range from 60% to 85% , depending on reaction conditions and purification methods.
- Purity is commonly confirmed by NMR spectroscopy , mass spectrometry , and HPLC analysis .
Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons, pyrrolidine ring protons, and amide NH proton. Fluorine coupling causes splitting patterns in aromatic region. |
| ¹³C NMR | Carbonyl carbon resonance (~165-170 ppm), aromatic carbons influenced by fluorine and nitro substituents. |
| IR Spectroscopy | Strong amide C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), and characteristic nitro group peaks (~1500-1350 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z 268 ([M+H]⁺) confirming molecular weight. |
Reaction Optimization Parameters
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Lower temperatures reduce side reactions and improve selectivity. |
| Solvent | Aprotic solvents like dichloromethane favor cleaner reactions. |
| Stoichiometry | Equimolar or slight excess of acylating agent ensures complete conversion. |
| Reaction Time | Typically 2-6 hours; monitored by TLC for completion. |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation with Acetic Anhydride | 4-Fluoro-3-nitroaniline, Pyrrolidine | Acetic anhydride, base | Room temp, 2-4 h | 70-80 | Simple, widely used |
| Acylation with Acetyl Chloride | 4-Fluoro-3-nitroaniline, Pyrrolidine | Acetyl chloride, base | 0-25 °C, 2-3 h | 65-75 | Requires careful temperature control |
| Coupling via 2-(Pyrrolidin-1-yl)acetyl chloride | 4-Fluoro-3-nitroaniline, 2-(Pyrrolidin-1-yl)acetyl chloride | Base | Room temp, 3-5 h | 75-85 | Higher selectivity, more steps |
| Carbodiimide-mediated coupling | 4-Fluoro-3-nitroaniline, 2-(Pyrrolidin-1-yl)acetic acid | EDC or DCC, base | Room temp, overnight | 60-70 | Mild conditions, useful for sensitive substrates |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The presence of the 4-fluoro and nitro groups may enhance the compound's binding affinity and selectivity towards mutant forms of EGFR, making it a candidate for targeted cancer therapies .
Neuropharmacology
The pyrrolidine moiety in the compound suggests potential activity on neurotransmitter systems, particularly those involving acetylcholine and dopamine. Compounds with similar structures have been investigated for their effects on cognitive function and neuroprotection, indicating that this compound could be evaluated for neuroprotective properties in models of neurodegenerative diseases .
Chemical Biology
Photoaffinity Labeling
The 4-fluoro-3-nitrophenyl group is known for its utility in photoaffinity labeling techniques. This application allows for the study of protein interactions and dynamics within biological systems. By incorporating this compound into experimental designs, researchers can elucidate the mechanisms of action of various biomolecules .
Biomolecule Immobilization
The compound's functional groups may facilitate the immobilization of biomolecules on surfaces, enhancing the development of biosensors and diagnostic tools. This application is particularly relevant in surface engineering, where controlled attachment of enzymes or antibodies can improve assay sensitivity and specificity .
Case Study 1: Anticancer Properties
In a study examining compounds targeting EGFR mutations, derivatives similar to this compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy against resistant cancer strains .
Case Study 2: Neuroprotective Effects
A series of experiments were conducted to assess the neuroprotective effects of compounds with pyrrolidine structures. Results indicated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Pyrrolidine vs. Chloro/Methyl Groups : The pyrrolidin-1-yl group in the target compound introduces a bulky, nitrogen-containing heterocycle. This contrasts with A2’s chloro group, which is electron-withdrawing and may reduce solubility, and A1’s methyl group, which lacks basicity .
- Nitro Position: The 3-nitro substitution in the target compound (vs.
- Sulfonyl vs. Pyrrolidine : The methylsulfonyl group in ’s compound is highly polar and may enhance crystallinity via hydrogen bonding, whereas pyrrolidine’s basicity could improve solubility in acidic environments .
Physicochemical Properties
- Solubility : Pyrrolidine’s basicity may increase water solubility at physiological pH compared to A2’s chloro group or ’s sulfonyl analog, which is more polar but less pH-dependent .
- Crystallinity : ’s compound forms stable crystals via C–H⋯O interactions, whereas the target compound’s pyrrolidine group might disrupt such packing, leading to amorphous solids .
- Metabolic Stability: The 4-fluoro substituent in the target compound (shared with A1 and A2) could slow oxidative metabolism compared to non-fluorinated analogs like N-(3-nitrophenyl)acetamide .
Biological Activity
N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (commonly referred to as CFA) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, including its efficacy against various pathogens, cytotoxicity profiles, and potential applications in drug development.
- Chemical Formula : C₁₂H₁₄FN₃O₃
- Molecular Weight : 273.26 g/mol
- CAS Number : 952182-62-6
- Melting Point : 105–106 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of CFA, particularly against Klebsiella pneumoniae, a significant pathogen in healthcare-associated infections. The following findings summarize its biological activity:
-
Efficacy Against K. pneumoniae :
- CFA exhibited bactericidal activity with Minimum Inhibitory Concentration (MIC) values that correlate with Minimum Bactericidal Concentration (MBC) values, indicating that the compound effectively kills the bacteria at low concentrations .
- The ratio of MBC to MIC for CFA was found to be less than or equal to 4, categorizing it as a bactericidal agent according to Clinical and Laboratory Standards Institute (CLSI) guidelines .
-
Combination Therapy :
- Studies exploring the synergistic effects of CFA in combination with conventional antibiotics (ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem) have shown promising results. The Fractional Inhibitory Concentration Index (FICI) was used to assess interactions:
- Synergism : FICI ≤ 0.5
- Additivity : 0.5 < FICI < 1
- Indifference : 1 ≤ FICI < 4
- Antagonism : FICI ≥ 4
- Results indicated that CFA combined with certain antibiotics demonstrated enhanced antibacterial activity against resistant strains of K. pneumoniae .
- Studies exploring the synergistic effects of CFA in combination with conventional antibiotics (ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem) have shown promising results. The Fractional Inhibitory Concentration Index (FICI) was used to assess interactions:
Cytotoxicity and Safety Profile
In preliminary tests, CFA showed low cytotoxic potential, suggesting it may be a safer alternative for further development in therapeutic applications. In vitro studies indicated favorable cytotoxicity profiles compared to traditional antibiotics . The compound's safety profile is crucial for its consideration in clinical use.
Pharmacokinetic Properties
In silico analyses suggest that CFA possesses favorable pharmacokinetic properties suitable for oral administration. These findings indicate potential for further structural modifications to enhance its biological activity and bioavailability .
Summary of Findings
| Property | Value/Description |
|---|---|
| Chemical Formula | C₁₂H₁₄FN₃O₃ |
| Molecular Weight | 273.26 g/mol |
| Melting Point | 105–106 °C |
| Antimicrobial Activity | Effective against K. pneumoniae |
| Cytotoxicity | Low cytotoxic potential |
| Pharmacokinetics | Favorable for oral use |
| Combination Therapy Efficacy | Synergistic effects with conventional antibiotics |
Case Studies and Research Findings
- Cordeiro et al. (2020) conducted a study on the efficacy of CFA against various strains of K. pneumoniae, demonstrating its bactericidal properties and potential for use in combination therapies with existing antibiotics .
- Further research is warranted to explore structural modifications of CFA to enhance its biological activity and therapeutic efficacy in treating bacterial infections.
Q & A
Q. What protocols validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : LC-MS/MS methods are optimized using MRM transitions (e.g., m/z 394.382 → 276.37 for fragmentation). Validation follows ICH Q2(R1) guidelines: linearity (r² >0.99 over 1–1000 ng/mL), precision (CV <15% at LLOQ), and recovery (>85% from plasma via protein precipitation with acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
